(S)-2-Hydroxybutanoic acid benzyl ester
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Overview
Description
(S)-2-Hydroxybutanoic acid benzyl ester is an organic compound that belongs to the class of esters It is derived from (S)-2-Hydroxybutanoic acid and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxybutanoic acid benzyl ester typically involves the esterification of (S)-2-Hydroxybutanoic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(S)-2-Hydroxybutanoic acid+Benzyl alcoholH2SO4(S)-2-Hydroxybutanoic acid benzyl ester+H2O
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of solid acid catalysts, such as polystyrene-supported sulfonic acids, can facilitate the esterification reaction while allowing for easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxybutanoic acid benzyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and benzyl alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: (S)-2-Hydroxybutanoic acid and benzyl alcohol.
Reduction: (S)-2-Hydroxybutanol and benzyl alcohol.
Transesterification: A different ester and benzyl alcohol.
Scientific Research Applications
(S)-2-Hydroxybutanoic acid benzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules, particularly those requiring chiral intermediates.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The ester can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxybutanoic acid benzyl ester depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of (S)-2-Hydroxybutanoic acid and benzyl alcohol . In reduction reactions, the ester is reduced to (S)-2-Hydroxybutanol and benzyl alcohol by the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxybutanoic acid benzyl ester: The enantiomer of (S)-2-Hydroxybutanoic acid benzyl ester, with similar chemical properties but different biological activity.
Ethyl 2-Hydroxybutanoate: An ester derived from (S)-2-Hydroxybutanoic acid and ethanol, used in similar applications.
Methyl 2-Hydroxybutanoate: An ester derived from (S)-2-Hydroxybutanoic acid and methanol, also used in organic synthesis.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and applications in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxybutanoate |
InChI |
InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
HTOPVOTYQCSGNP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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